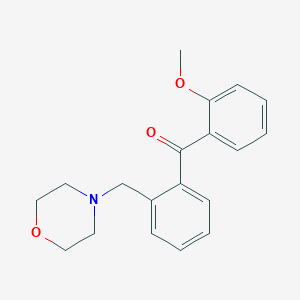

2-Methoxy-2'-morpholinomethyl benzophenone

Descripción

Contextualization within Benzophenone (B1666685) Chemistry Research

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. This structural motif is found in a variety of naturally occurring and synthetic molecules and is of considerable interest to researchers. The benzophenone scaffold is a versatile building block in organic synthesis and is present in numerous pharmacologically active compounds. ontosight.ai

The chemistry of benzophenones is rich and varied, with functionalization of the aromatic rings leading to a diverse array of derivatives with a wide range of physical, chemical, and biological properties. Common synthetic routes to benzophenones include the Friedel-Crafts acylation of an aromatic compound with a benzoyl chloride derivative. vedantu.compearson.commdpi.com

Overview of Scientific Interest and Research Trajectories

The scientific interest in benzophenone derivatives is broad, spanning medicinal chemistry, materials science, and photochemistry. In medicinal chemistry, benzophenone-containing molecules have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The presence of different substituents on the phenyl rings can significantly influence the biological activity of these compounds.

The morpholine (B109124) moiety is a heterocyclic amine that is frequently incorporated into drug candidates to improve their pharmacological profiles. nih.govnih.govresearchgate.net Its inclusion can enhance properties such as aqueous solubility and metabolic stability. nih.govnih.gov The methoxy (B1213986) group, an electron-donating substituent, can also modulate the electronic properties and biological activity of a molecule.

Given the established roles of these individual structural components, research into 2-Methoxy-2'-morpholinomethyl benzophenone would likely explore its potential as a bioactive agent. The combination of the benzophenone scaffold with the morpholine and methoxy groups presents an interesting target for synthesis and pharmacological evaluation. A plausible synthetic strategy for this compound could involve a Friedel-Crafts acylation to form the benzophenone core, followed by a Mannich reaction to introduce the morpholinomethyl group. adichemistry.comorganic-chemistry.orgwikipedia.org The Mannich reaction is a classic method for the aminomethylation of a carbon atom adjacent to a carbonyl group. adichemistry.comorganic-chemistry.orgwikipedia.org

Due to the limited specific data available for this compound, the following table includes information on its core components and related compounds to provide a broader context.

| Compound/Moiety | Class | Key Research Areas of Interest |

| Benzophenone | Diaryl Ketone | Photochemistry, Polymer Chemistry, Medicinal Chemistry |

| Morpholine | Heterocyclic Amine | Medicinal Chemistry (improving solubility and metabolic stability) |

| Methoxybenzene (Anisole) | Aromatic Ether | Organic Synthesis, Fragrance Industry |

| 2-Methoxybenzophenone | Substituted Benzophenone | Organic Synthesis Intermediate |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSUJBQYISDSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643523 | |

| Record name | (2-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-96-7 | |

| Record name | Methanone, (2-methoxyphenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Benzophenone (B1666685) Core Construction

The construction of the benzophenone skeleton is a fundamental step in the synthesis of 2-Methoxy-2'-morpholinomethyl benzophenone. Several classical and modern synthetic methods can be employed for this purpose, including Friedel-Crafts acylation, organometallic coupling reactions, and palladium-catalyzed cross-coupling methods.

Friedel-Crafts Acylation Approaches for Benzophenone Derivatives

Friedel-Crafts acylation is a traditional and widely used method for the synthesis of benzophenones. This reaction typically involves the reaction of an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅). researchgate.net For the synthesis of a precursor to this compound, one could envision the acylation of a suitable benzene (B151609) derivative with a substituted benzoyl chloride. chegg.comchemicalbook.com

For instance, the reaction of 2-methoxybenzoyl chloride with an appropriate aromatic substrate could be a viable route. Anomalous Friedel-Crafts reactions have been observed, which can sometimes lead to unexpected products, highlighting the need for careful control of reaction conditions. rsc.org

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2,6-dimethoxybenzoyl chloride | Benzene | AlCl₃ | 2,6-dimethoxybenzophenone | rsc.org |

| Diaryl sulfides | Benzoyl chlorides | TfOH | Thioxanthylium salts | nih.gov |

Organometallic Coupling Reactions in Benzophenone Synthesis

Organometallic reagents play a crucial role in modern organic synthesis, offering alternative pathways to benzophenone derivatives. openstax.org Reactions involving organolithium or Grignard reagents with benzophenone precursors are common. wisc.edu For example, a Grignard reagent derived from a brominated aromatic precursor could react with a benzaldehyde (B42025) derivative, followed by oxidation to yield the benzophenone core.

Another powerful method is the use of lithium diorganocopper reagents (Gilman reagents), which undergo coupling reactions with organohalides to form new carbon-carbon bonds. openstax.orglibretexts.org This approach could be utilized to couple two different aryl groups to form the benzophenone skeleton.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis due to their high efficiency and functional group tolerance. semanticscholar.orgmdpi.com Several named reactions fall under this category and are applicable to benzophenone synthesis.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a prominent method for forming the biaryl linkage of the benzophenone core. libretexts.orgmdpi.com For instance, a boronic acid derivative of one aromatic ring could be coupled with a halide of the other, followed by oxidation of an appropriate functional group to the ketone.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, can also be adapted for benzophenone synthesis. mdpi.com Furthermore, the Buchwald-Hartwig amination , a palladium-catalyzed C-N bond-forming reaction, can be used to introduce nitrogen-containing functional groups, which might be relevant for the synthesis of precursors to the morpholinomethyl group. semanticscholar.orgnih.gov More recent developments have even shown palladium-catalyzed C-H/C-H coupling as a method for synthesizing complex polycyclic aromatic compounds. nih.govresearchgate.net

Introduction of the 2-Methoxy Moiety

The methoxy (B1213986) group at the 2-position of the benzophenone core can be introduced either by starting with a methoxy-substituted precursor or by methoxylation of a pre-formed benzophenone derivative.

Methoxylation Strategies in Benzophenone Precursors

A common strategy is to use a starting material that already contains the methoxy group. For example, 2-methoxybenzoyl chloride could be used in a Friedel-Crafts acylation. nih.gov Alternatively, a methoxy-substituted aryl halide or boronic acid could be used in a palladium-catalyzed cross-coupling reaction.

Direct methoxylation of a hydroxybenzophenone is another viable route. The synthesis of 2-hydroxy-4-methoxybenzophenone, for example, can be achieved by the methylation of 2,4-dihydroxybenzophenone (B1670367) using reagents like dimethyl sulfate (B86663) or methyl halides in the presence of a base. google.comgoogle.com Anodic methoxylation of polycyclic aromatic phenols has also been reported as a method to introduce methoxy groups. nih.gov

Table 2: Reagents for Methoxylation of Hydroxybenzophenones

| Hydroxybenzophenone Precursor | Methylating Agent | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| 2,4-dihydroxybenzophenone | Dimethyl sulfate | Sodium carbonate | 2-hydroxy-4-methoxybenzophenone | google.com |

Incorporation of the 2'-Morpholinomethyl Group

The final key structural feature is the morpholinomethyl group at the 2'-position. This group is typically introduced through a Mannich-type reaction or by nucleophilic substitution.

One common method for introducing a morpholinomethyl group is the reaction of a compound with an active hydrogen (such as a phenol (B47542) or an activated aromatic ring) with formaldehyde (B43269) and morpholine (B109124). In the context of this compound, a precursor with a reactive site at the 2'-position would be required.

Alternatively, a precursor containing a leaving group, such as a bromomethyl group, at the 2'-position can be reacted with morpholine in a nucleophilic substitution reaction. The synthesis of related compounds, such as Benzophenone, 2,4-dimethoxy-3-morpholinomethyl-, hydrochloride, suggests that such strategies are feasible. ontosight.ai The synthesis of benzophenone-N-ethyl morpholine ethers has also been described, involving the condensation of a hydroxybenzophenone with 4-(2-chloroethyl) morpholine hydrochloride. nih.gov

The synthesis of alprazolam involves a 2-amino-5-chlorobenzophenone (B30270) precursor, and subsequent steps build a triazole ring. While not directly analogous, the synthetic strategies used in such complex molecules demonstrate the toolbox available for functionalizing the benzophenone scaffold. wikipedia.org

Other Amine Functionalization Techniques

Beyond reductive amination, other techniques can be employed to introduce the morpholine group or other amine functionalities onto the benzophenone core. These methods provide alternative synthetic routes and can be adapted for the creation of a diverse range of derivatives.

One such method is nucleophilic substitution. For instance, a suitable starting material would be a 2-methoxy-2'-(halomethyl)benzophenone (e.g., bromomethyl or chloromethyl derivative). Morpholine, acting as a nucleophile, can displace the halide to form the desired carbon-nitrogen bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Another approach involves the Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. While not a direct route to the title compound, it is a powerful tool for the aminomethylation of various substrates and could be adapted for the synthesis of related structures. researchgate.netnih.gov

| Method | Starting Material Example | Reagent | Product Type |

| Nucleophilic Substitution | 2-methoxy-2'-(bromomethyl)benzophenone | Morpholine, Base | Tertiary amine |

| Mannich Reaction | A benzophenone derivative with an active hydrogen | Formaldehyde, Morpholine | Aminomethylated benzophenone |

Derivatization and Analog Synthesis for Research

The derivatization of this compound and the synthesis of its analogs are of significant interest in medicinal chemistry and materials science. The benzophenone scaffold is a versatile platform for developing compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.govrsc.org

The synthesis of analogs can be achieved by modifying various parts of the molecule:

Substitution on the Benzophenone Rings: The two aromatic rings of the benzophenone core can be substituted with a variety of functional groups, such as halogens, alkyl groups, or additional alkoxy groups. These modifications can influence the electronic properties and steric bulk of the molecule, potentially altering its biological activity. nih.gov

Modification of the Morpholine Ring: The morpholine ring itself can be substituted to create more complex analogs.

Variation of the Linker: The methylene (B1212753) bridge connecting the morpholine ring to the benzophenone core can be extended or modified.

For example, a series of benzophenone-N-ethyl morpholine ethers have been synthesized and evaluated for their anti-inflammatory activity. nih.gov This was achieved by condensing substituted hydroxy benzophenones with 4-(2-chloroethyl) morpholine hydrochloride. nih.gov Similarly, novel morpholine-conjugated benzophenone analogues have been synthesized and evaluated for their potential in cancer therapy. nih.gov

The synthesis and study of these derivatives contribute to a deeper understanding of structure-activity relationships (SAR), which is crucial for the rational design of new therapeutic agents and functional materials. nih.govnih.gov

| Analog Type | Synthetic Strategy Example | Potential Research Application |

| Ring-Substituted Analogs | Friedel-Crafts acylation with substituted benzoyl chlorides | Structure-Activity Relationship studies for anti-inflammatory agents |

| N-Alkylated Morpholine Analogs | Reaction with various alkyl halides | Investigation of the role of the amine in biological activity |

| Ether-Linked Analogs | Condensation of hydroxy benzophenones with haloalkyl morpholines | Development of novel anticancer agents |

Spectroscopic and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 2-Methoxy-2'-morpholinomethyl benzophenone (B1666685), the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the methoxy (B1213986) group, the morpholine (B109124) ring, and the two separate benzophenone aromatic rings. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values of these signals provide a detailed map of the proton framework of the molecule.

Expected ¹H NMR Data for 2-Methoxy-2'-morpholinomethyl benzophenone:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 8H |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H |

| Morpholine Protons (-CH₂-N-CH₂-) | 2.5 - 3.8 | Multiplets | 8H |

| Benzyl Protons (-CH₂-) | ~3.6 | Singlet | 2H |

Note: This table represents expected values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, allowing for the identification of carbonyl, aromatic, aliphatic, and methoxy carbons.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Morpholine Carbons (-CH₂-N-CH₂-) | 45 - 70 |

| Benzyl Carbon (-CH₂-) | 50 - 60 |

Note: This table represents expected values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

To further confirm the structural assignment of this compound, two-dimensional (2D) NMR techniques are often employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic rings and the morpholine moiety. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would provide crucial information about the connectivity between protons and their directly attached carbons (HSQC) and long-range proton-carbon correlations (HMBC), respectively. These correlations would definitively link the methoxy group, the morpholinomethyl substituent, and the benzophenone core.

Diffusion NMR for Structural Confirmation

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates NMR signals of different species in a mixture based on their diffusion coefficients. In the context of characterizing a pure sample of this compound, DOSY can be used to confirm that all observed proton signals belong to a single molecular entity. All signals from the compound should align horizontally in the DOSY spectrum, indicating they diffuse at the same rate, which is consistent with them being part of the same molecule. This technique is particularly useful for verifying the absence of impurities that might have different molecular sizes and, therefore, different diffusion rates.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would first involve the separation of the compound from any volatile impurities in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. Analysis of the fragmentation pattern can further corroborate the proposed structure, as specific fragments would be expected to arise from the cleavage of the methoxy, morpholinomethyl, and benzoyl groups. This technique is a powerful tool for both qualitative confirmation of the compound's identity and quantitative analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands corresponding to its constituent parts.

A hypothetical IR spectrum would likely show:

C=O (carbonyl) stretch: A strong absorption band, typical for ketones. In benzophenones, this peak is often observed in the range of 1630-1690 cm⁻¹. researchgate.netbris.ac.uk

C-O-C (ether) stretches: Absorptions corresponding to the methoxy group and the morpholine ring ether linkage. These typically appear in the fingerprint region between 1000-1300 cm⁻¹. docbrown.info

C-N (amine) stretch: A band associated with the morpholine group's tertiary amine.

Aromatic C-H and C=C stretches: Multiple bands indicating the presence of the two benzene (B151609) rings. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations are seen in the 1400-1600 cm⁻¹ region. ijpsjournal.com

Hypothetical IR Data for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Carbonyl (C=O) | 1630 - 1690 |

| Aromatic C=C | 1400 - 1600 |

| Ether (C-O-C) | 1000 - 1300 |

Note: This table is based on general spectroscopic principles and not on experimental data for the specified compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenone and its derivatives typically exhibit two main absorption bands. researchgate.netresearchgate.net

π → π* transition: An intense absorption band at a shorter wavelength, usually below 280 nm, arising from electronic transitions within the aromatic rings. researchgate.net

n → π* transition: A weaker absorption band at a longer wavelength, typically above 300 nm, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. bris.ac.uk

The precise wavelengths (λmax) and molar absorptivities (ε) for this compound would be influenced by the methoxy and morpholinomethyl substituents, as well as the solvent used for the analysis. researchgate.net

Expected UV-Vis Absorption Bands for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | < 280 |

Note: This table is based on the known spectroscopy of benzophenone derivatives and is not experimental data for the specified compound.

X-ray Crystallography for Solid-State Structure Determination

Key structural features that would be determined include:

The dihedral angle between the two phenyl rings.

The planarity of the benzophenone core.

The conformation of the morpholine ring (typically a chair conformation).

Intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing.

While crystal structures for numerous other organic molecules, including some with methoxy and morpholine moieties, have been determined, specific crystallographic data for this compound is not present in the surveyed literature. nih.govnih.gov

Photochemistry and Photophysical Investigations

Photoexcitation and Excited State Dynamics of Benzophenone (B1666685) Systems

The initial event in any photochemical reaction is the absorption of light, which elevates a molecule to an electronically excited state. For benzophenone and its derivatives, this process is remarkably efficient and sets the stage for a cascade of subsequent reactions.

Singlet and Triplet Excited States

Upon absorption of ultraviolet (UV) light, typically in the n → π* transition of the carbonyl group, a benzophenone molecule is promoted from its ground state (S₀) to a short-lived singlet excited state (S₁). However, the photochemistry of benzophenones is predominantly governed by their triplet excited state (T₁). This is due to a highly efficient process known as intersystem crossing (ISC), where the molecule rapidly transitions from the S₁ state to the T₁ state. The ISC quantum yield for benzophenone itself is nearly unity, indicating that almost every excited singlet state converts to a triplet state. This high efficiency is a key characteristic of the benzophenone chromophore.

Photophysical Parameter Determination

The dynamics of these excited states are quantified by several photophysical parameters, including quantum yields and lifetimes. The quantum yield (Φ) of a particular process is the fraction of absorbed photons that result in that specific outcome. For benzophenone, the quantum yield of intersystem crossing (Φ_ISC) is close to 1. The lifetime (τ) of an excited state is the average time it exists before decaying. The singlet excited state of benzophenone is extremely short-lived, with a lifetime on the order of picoseconds, while the triplet state has a significantly longer lifetime, typically in the microsecond range in the absence of quenchers.

For substituted benzophenones, these parameters can be influenced by the nature and position of the substituents. For instance, electron-donating groups can affect the energy levels of the excited states and their lifetimes. While a comprehensive data table for 2-Methoxy-2'-morpholinomethyl benzophenone is not available, we can infer its likely behavior from data on related compounds.

| Parameter | Benzophenone (Typical Values) | 2-Alkoxybenzophenones (Expected Trend) |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1 | Expected to be high (~1) |

| S₁ Lifetime (τ_S) | Picoseconds | Expected to be in the picosecond range |

| T₁ Lifetime (τ_T) in inert solvent | Microseconds | May be influenced by intramolecular processes |

Photoreduction Mechanisms and Pathways

The triplet excited state of benzophenone is a potent hydrogen atom abstractor. This reactivity drives the process of photoreduction, where the benzophenone is reduced to a ketyl radical, which can then undergo further reactions.

Intramolecular Photoinduced Hydrogen Abstraction (Type II Photochemistry)

In benzophenone derivatives that possess abstractable hydrogen atoms at the γ-position relative to the carbonyl group, an intramolecular hydrogen abstraction can occur. This process, known as the Norrish Type II reaction, proceeds through a six-membered cyclic transition state to form a 1,4-biradical. In the case of this compound, the morpholinomethyl substituent provides hydrogens that are potentially abstractable. Specifically, the methylene (B1212753) hydrogens adjacent to the morpholino nitrogen are in a position that could facilitate intramolecular hydrogen abstraction.

This intramolecular pathway is a key deactivation route for many ortho-substituted benzophenones. The efficiency of this process, given by the quantum yield of the Norrish Type II reaction (Φ_II), is dependent on the C-H bond strength of the hydrogen being abstracted and the conformation of the molecule. For α-amido alkylaryl ketones, which bear some resemblance to the target molecule, quantum yields for photodecomposition via Norrish Type II pathways have been reported to be in the range of 0.12-0.26. nih.gov

Intermolecular Photochemical Reactions (e.g., Pinacol Reduction)

In the absence of an efficient intramolecular hydrogen donor, or in the presence of an external hydrogen-donating solvent or solute, the triplet benzophenone can abstract a hydrogen atom from another molecule. A classic example is the photoreduction of benzophenone in isopropanol, which acts as a hydrogen donor. This intermolecular hydrogen abstraction leads to the formation of a benzhydrol radical (a ketyl radical) and an isopropyl radical. Two benzhydrol radicals can then dimerize to form benzopinacol. This bimolecular process is a hallmark of benzophenone photochemistry. nih.govresearchgate.netedinst.com

For this compound, intermolecular photoreduction would compete with the intramolecular pathway. The dominant pathway would depend on the reaction conditions, such as the concentration of the benzophenone derivative and the nature and concentration of any external hydrogen donors.

Photoenolization Studies in Ortho-Substituted Benzophenones

Ortho-alkyl substituted benzophenones can undergo a specific type of intramolecular hydrogen abstraction from the ortho-alkyl group, leading to the formation of a photoenol. This process, known as photoenolization, proceeds via the triplet state and results in the formation of a transient dienol species. These photoenols are often colored and can be detected using transient absorption spectroscopy.

Photochemical Rearrangements and Cycloadditions (e.g., Paterno-Büchi Reaction)

Upon absorption of ultraviolet (UV) light, benzophenones are known to undergo excitation from the ground state (S₀) to a singlet excited state (S₁), which then typically undergoes efficient intersystem crossing (ISC) to a triplet excited state (T₁). The triplet state of benzophenone is a key intermediate in many of its photochemical reactions.

One of the most characteristic reactions of excited state carbonyl compounds is the Paterno-Büchi reaction , a [2+2] photocycloaddition with an alkene to form an oxetane (B1205548). nih.gov For this compound, this reaction would involve the interaction of its triplet excited state with an alkene. The presence of the electron-donating methoxy (B1213986) and morpholinomethyl substituents on the benzophenone core is expected to influence the reactivity and regioselectivity of this reaction. Electron-rich benzophenones are known to react efficiently with both electron-rich and electron-poor alkenes. nih.govcambridgescholars.com

The mechanism of the Paterno-Büchi reaction generally proceeds through the formation of a 1,4-biradical intermediate. The stability of this biradical intermediate dictates the regioselectivity of the oxetane formation. In the case of this compound, the substituents may influence the electron distribution in the excited state and thus the stability of the possible biradical intermediates.

The photoreduction of benzophenone by amines is a well-documented process that proceeds via electron transfer from the amine to the excited triplet state of the benzophenone, forming a charge-transfer complex or an ion pair. lookchem.com This is followed by proton transfer to generate a ketyl radical. The morpholinomethyl group in the target compound contains a tertiary amine, making intramolecular photoreduction a plausible pathway. This process could compete with or be a part of other photochemical deactivation pathways. Studies on the photoreduction of benzophenone by amino acids have shown that the efficiency of the process is influenced by the structure of the amino acid. osti.gov

Influence of Solvent Polarity on Photochemical Behavior

The photochemical behavior of benzophenone and its derivatives is significantly influenced by the polarity of the solvent. researchgate.net Solvent polarity can affect the energies of the ground and excited states, the efficiency of intersystem crossing, and the rates and pathways of photochemical reactions.

For benzophenones, an increase in solvent polarity generally leads to a blue shift (a shift to shorter wavelengths) of the n→π* absorption band and a red shift (a shift to longer wavelengths) of the π→π* absorption band. scialert.net This is due to the differential stabilization of the ground and excited states by the solvent. Polar solvents can stabilize the ground state of the carbonyl group through dipole-dipole interactions, increasing the energy gap for the n→π* transition. Conversely, the more polar ππ* excited state is stabilized more than the ground state in polar solvents, leading to a red shift.

The photophysical properties of benzophenone derivatives with electron-donating groups can be particularly sensitive to solvent polarity. In some cases, twisted intramolecular charge transfer (TICT) states can be formed in polar solvents, leading to significant changes in fluorescence and photochemical reactivity. For an N-phenylcarbazole-substituted benzophenone derivative, a polarity-induced emission was observed, where fluorescence intensity increased with solvent polarity. nih.gov

The influence of solvent polarity on the Paterno-Büchi reaction has also been noted. The reaction is often more efficient in non-polar solvents. In polar solvents, electron transfer from the alkene to the excited benzophenone can become a competing process, especially with electron-rich alkenes, potentially reducing the quantum yield of oxetane formation.

In the context of this compound, the presence of the polar morpholinomethyl group and the methoxy group can lead to complex solvent effects. The nitrogen atom of the morpholino group can participate in hydrogen bonding with protic solvents, which could further influence the photophysical and photochemical properties. The relative energies of the n,π* and π,π* triplet states can also be affected by solvent polarity, which in turn can alter the reactivity of the excited state.

Below is a table summarizing the expected influence of solvent polarity on the photochemical behavior of this compound, based on general principles observed for substituted benzophenones.

| Photochemical Property | Expected Influence of Increasing Solvent Polarity | Rationale |

| n→π* Absorption | Blue shift (hypsochromic shift) | Stabilization of the ground state by polar solvents. scialert.net |

| π→π* Absorption | Red shift (bathochromic shift) | Greater stabilization of the more polar ππ* excited state. scialert.net |

| Paterno-Büchi Reaction Efficiency | Likely to decrease | Competing electron transfer processes may become more favorable. |

| Intramolecular Charge Transfer (ICT) | Potential for enhanced ICT character | Stabilization of charge-separated states in polar environments. nih.gov |

| Photoreduction | May be facilitated in protic solvents | Solvation of ionic intermediates. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of complex organic molecules, providing detailed information about orbital energies and electron distribution. epstem.netresearchgate.net These calculations are essential for predicting a molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most capable of accepting electrons, acting as an electrophile. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher chemical reactivity and the potential for significant intramolecular charge transfer between electron-donating and electron-accepting parts of the molecule. researchgate.net In principle, the FMO analysis for 2-Methoxy-2'-morpholinomethyl benzophenone (B1666685) would identify the specific regions of the molecule associated with nucleophilic and electrophilic character, dictated by the spatial distribution of the HOMO and LUMO, respectively.

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The higher its energy, the greater the nucleophilicity. pku.edu.cn |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The lower its energy, the greater the electrophilicity. pku.edu.cn |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity, lower kinetic stability, and higher polarizability. researchgate.net |

Energy minimization, or geometry optimization, is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its ground-state conformation. High-level quantum chemical methods are used to perform these calculations, which are foundational for estimating thermodynamic properties like standard molar enthalpies of formation. nih.gov For a molecule like 2-Methoxy-2'-morpholinomethyl benzophenone, which possesses multiple rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most probable reaction pathways. mdpi.com For instance, quantum chemical calculations can be used to investigate potential zwitterionic intermediates and rule out less likely pathways, such as certain cycloaddition reactions. mdpi.com This type of analysis for this compound would involve modeling its interactions with other reagents to predict reaction outcomes and understand the underlying electronic rearrangements that govern its chemical transformations.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods can accurately predict various spectroscopic properties, which is vital for interpreting experimental data. Time-dependent density functional theory (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). researchgate.net Similarly, methods like Gauge-Including Atomic Orbital (GIAO) are used to calculate NMR chemical shifts (¹H-NMR and ¹³C-NMR). epstem.net Theoretical calculations can also predict vibrational frequencies (IR and Raman spectra). researchgate.net These predicted spectra can be compared with experimental results to confirm the molecular structure. epstem.netresearchgate.net Machine learning approaches, using electronic descriptors from low-cost DFT methods, are also emerging as a tool to predict absorption spectra with high accuracy. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape, revealing how a molecule's shape changes in different environments. mdpi.comnih.gov For this compound, MD simulations could be used to understand its behavior in solution or its interaction with biological macromolecules, such as proteins or lipid membranes. mdpi.commdpi.com These simulations reveal information about the stability and flexibility of the molecule and its complexes. mdpi.comnih.gov

Structure-Property Relationships Derived from Computational Data

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. By analyzing a series of related compounds, researchers can quantify how specific structural modifications—such as the addition of different substituent groups—affect properties like electrochemical behavior and optical absorption. researchgate.net Computational data, including orbital energies, dipole moments, and intramolecular charge transfer abilities, can be correlated with experimental measurements from techniques like cyclic voltammetry and UV-Vis spectroscopy. researchgate.net This approach allows for the rational design of new molecules with desired properties based on a fundamental understanding of these structure-property relationships.

Role in Materials Science Research and Development

Applications as Organic Building Blocks for Advanced Materials

As an organic building block, 2-Methoxy-2'-morpholinomethyl benzophenone (B1666685) offers a versatile platform for synthesizing more complex molecules and materials. The benzophenone moiety provides a rigid, photoactive core. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties and reactivity of the aromatic rings. The morpholinomethyl group can enhance solubility in organic solvents and can also serve as a reactive site for further chemical modifications.

The presence of these distinct functional groups allows for its use in the construction of:

Metal-Organic Frameworks (MOFs): The oxygen and nitrogen atoms in the morpholino and methoxy groups can act as coordination sites for metal ions, potentially forming porous, crystalline structures with applications in gas storage, catalysis, and sensing.

Supramolecular Assemblies: The aromatic rings can participate in π-π stacking interactions, while the polar groups can engage in hydrogen bonding, leading to the formation of ordered, self-assembled structures.

Dendrimers and Hyperbranched Polymers: The reactive sites on the molecule can be utilized for the stepwise synthesis of highly branched, three-dimensional macromolecules with tailored properties.

Exploration in Photoinitiator Systems

Benzophenone and its derivatives are widely recognized as Type II photoinitiators. researchgate.net These compounds initiate polymerization reactions upon exposure to ultraviolet (UV) light. rsc.org The process involves the absorption of a photon, which excites the benzophenone moiety to a triplet state. This excited state can then abstract a hydrogen atom from a synergist molecule (often an amine) to generate free radicals that initiate the polymerization of monomers like acrylates. rsc.org

The specific structure of 2-Methoxy-2'-morpholinomethyl benzophenone suggests its potential as an efficient photoinitiator:

The benzophenone core is the primary photoactive component.

The methoxy group can influence the absorption spectrum, potentially shifting it to longer wavelengths, which can be advantageous for certain applications.

The morpholinomethyl group , being an amine, could potentially act as an intramolecular synergist, which may enhance the efficiency of radical generation. However, the tertiary nature of the amine might influence its hydrogen-donating ability.

Research on other benzophenone derivatives has shown that modifications to the core structure can significantly impact photoinitiation efficiency. researchgate.netpcimag.com While specific data for this compound is not extensively detailed in publicly available research, its structural features suggest it would be a subject of interest for developing novel photoinitiator systems, particularly for UV-curable coatings, inks, and adhesives. researchgate.net

Development of Functional Polymers Incorporating Benzophenone Moieties

The incorporation of benzophenone units into polymer chains is a common strategy to impart photoreactive properties. rsc.orggoogle.com This can be achieved by either synthesizing monomers containing the benzophenone moiety or by post-polymerization modification. Functional polymers containing benzophenone groups can be crosslinked upon UV irradiation, which is a key process in creating stable polymer networks for applications such as hydrogels and thin films. rsc.org

This compound could be used to create functional polymers in several ways:

As a monomer: If a polymerizable group were added to the molecule, it could be directly copolymerized with other monomers to introduce the photo-crosslinking functionality into the polymer backbone or as a pendant group.

As a grafting agent: The reactive sites on the molecule could be used to attach it to existing polymer chains, thereby functionalizing the polymer with photoactive groups.

The properties of the resulting polymers would be influenced by the concentration of the benzophenone moiety, with higher concentrations generally leading to higher crosslinking densities.

| Property | Influence of Benzophenone Moiety |

| Crosslinking Density | Increases with higher concentration of benzophenone units. |

| Mechanical Strength | Generally improves with increased crosslinking. |

| Solvent Resistance | Enhanced due to the formation of a network structure. |

| Thermal Stability | Can be affected by the introduction of the benzophenone group. |

Design of Photoresponsive Materials

Photoresponsive, or "smart," materials are designed to change their properties in response to light. The benzophenone group is a well-known photoswitch, and its incorporation into materials can lead to photo-induced changes in shape, color, or surface properties.

The mechanism often involves the reversible [2+2] cycloaddition of the carbonyl group of the benzophenone with a double bond. This photochemical reaction can be used to alter the structure of a material at the molecular level, leading to a macroscopic response. While the primary application of benzophenones in this context is often as a crosslinking agent, the principles can be extended to create more dynamic systems.

For this compound, its integration into polymers or gels could lead to materials that exhibit:

Photo-induced swelling or shrinking: Changes in the crosslinking density upon irradiation can alter the material's interaction with solvents.

Photo-patternable surfaces: Selective exposure of a material containing this compound to UV light through a mask could create patterns of different crosslinking densities, leading to patterned surface properties.

Integration into Composite Materials

In composite materials, a matrix material is reinforced with a filler to enhance its properties. Photopolymerization is a common method for curing the matrix in composites, particularly in dental resins and 3D printing. mdpi.comnih.gov Benzophenone derivatives are often used as photoinitiators in these systems. mdpi.com

The role of this compound in a composite material would likely be as a component of the photoinitiator system for the resin matrix. Its efficiency would depend on its solubility in the resin, its absorption characteristics, and its interaction with other components of the formulation.

The use of efficient photoinitiators is crucial for achieving a high degree of conversion in the polymerization of the resin matrix, which in turn affects the final mechanical properties and biocompatibility of the composite material. nih.gov The specific substituents on the benzophenone ring can influence the curing depth and speed, which are important parameters in applications like dental fillings and additive manufacturing. mdpi.com

Biological Activity Research in Experimental Models

Investigation of Anticancer Activity in Cell Line Models

There is currently no published research on the anticancer activity of 2-Methoxy-2'-morpholinomethyl benzophenone (B1666685) in cell line models. Therefore, no information is available regarding its potential effects on cancer cell proliferation, apoptosis, or cell cycle progression.

Inhibition of Cell Proliferation Mechanisms

No studies were found that investigated the inhibitory effects of 2-Methoxy-2'-morpholinomethyl benzophenone on the proliferation of cancer cell lines.

Induction of Apoptosis Pathways

There is no available data on the ability of this compound to induce apoptosis in cancer cells.

Modulation of Cell Cycle Progression

The effect of this compound on cell cycle progression in cancer cell lines has not been evaluated in any known studies.

Evaluation of Antimicrobial Properties in Microbial Cultures

Similarly, the scientific literature lacks any studies focused on the antimicrobial properties of this compound.

Mechanisms of Microbial Growth Inhibition

No research has been published detailing the mechanisms by which this compound might inhibit the growth of microbial cultures.

Disruption of Microbial Cell Membranes

There is no evidence from experimental studies to suggest that this compound can disrupt microbial cell membranes.

Interference with Essential Metabolic Pathways

Research on benzophenone derivatives, particularly those with methoxy (B1213986) substitutions, indicates significant interaction with metabolic processes, primarily through biotransformation in hepatic models. Studies on the related compound 2-hydroxy-4-methoxybenzophenone (HMB) in rat hepatocytes show that it undergoes enzymatic conversion. nih.gov The primary metabolic pathway involves the creation of hydroxylated intermediates. nih.gov

The principal metabolites identified include 2,4-dihydroxybenzophenone (B1670367) (DHB) and a hydroxylated intermediate tentatively identified as an isomer of 2,2'-dihydroxy-4-methoxybenzophenone (DHMB). nih.gov Following this initial conversion, the parent compound and its intermediates are rapidly conjugated with glucuronic acid to form glucuronides. nih.gov Other identified metabolites include DHB-sulfates and 2,3,4-trihydroxybenzophenone (B75506) (THB). nih.govnih.gov This metabolic process demonstrates that the compound is actively processed through Phase I (hydroxylation) and Phase II (conjugation) metabolic pathways, which are essential for detoxification and excretion. nih.gov

Table 1: Identified Metabolites of 2-hydroxy-4-methoxybenzophenone (HMB) in Experimental Models

| Parent Compound | Metabolite | Metabolic Process |

|---|---|---|

| HMB | 2,4-dihydroxybenzophenone (DHB) | Hydroxylation |

| HMB | 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) | Hydroxylation |

| HMB | 2,3,4-trihydroxybenzophenone (THB) | Hydroxylation |

| HMB & Intermediates | HMB-glucuronide, DHB-glucuronide | Glucuronidation (Conjugation) |

This table summarizes the key metabolites formed from the biotransformation of HMB as identified in experimental studies. nih.govnih.gov

Research into Antioxidant Activity

Benzophenone derivatives, especially those containing methoxyphenol moieties, have been a subject of interest for their antioxidant properties. researchgate.netnih.gov The antioxidant capacity of these compounds is often evaluated using standard assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay and the ferric ion reducing antioxidant power (FRAP) assay. nih.govnih.gov The presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups on the aromatic rings is known to significantly enhance the antioxidant activity of these molecules. nih.gov These functional groups can donate electrons or hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. nih.gov

Radical Scavenging Mechanisms

The radical scavenging activity of phenolic compounds, including benzophenone derivatives, is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical. nih.gov The primary mechanisms involved are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). nih.gov

The efficiency of these mechanisms is influenced by the molecular structure. For instance, the presence of an electron-donating methoxy group can enhance the antioxidant activity. nih.gov Studies on various methoxyphenols show they are potent antioxidants, capable of trapping free radicals. nih.gov The stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, is a key parameter in these studies. For many potent phenolic antioxidants containing methoxy groups, this value is often close to 2. nih.govmdpi.com The antiradical efficiency of these compounds is demonstrated against stable radicals like DPPH and peroxyl radicals generated from initiators like benzoyl peroxide (BPO). nih.govmdpi.com

Studies on Interactions with Biological Targets and Pathways

Enzyme Inhibition/Activation Studies

Benzophenone derivatives have been shown to interact with and inhibit various enzymes. Certain analogues demonstrate dual anti-inflammatory and antiproliferative activities by inhibiting cyclooxygenase (COX) enzymes. scielo.br Specifically, some derivatives have shown selective inhibition of COX-1 or COX-2 in in-vitro enzymatic assays. scielo.br

Furthermore, related structures have been evaluated for their inhibitory activity against cytochrome P450 enzymes. For example, a series of 2-(2-substituted benzyl)-6-methoxy-tetralones, which share structural similarities with benzophenones, were assessed for their ability to inhibit cytochrome P450C24A1 (CYP24A1) hydroxylase. nih.gov The research found that certain derivatives displayed significant inhibitory activity, with IC50 values in the low micromolar range. nih.gov

Table 2: Enzyme Inhibition by Benzophenone-Related Compounds

| Compound Class | Target Enzyme | Finding |

|---|---|---|

| Benzophenone Analogs | Cyclooxygenase (COX-1, COX-2) | Demonstrated selective inhibition in enzymatic assays. scielo.br |

This table highlights the inhibitory effects of benzophenone-related structures on key enzymes.

Molecular Target Identification and Validation

To identify the specific molecular targets of benzophenone-based compounds, photoaffinity labeling studies have been conducted. A study utilizing 4-(2-morpholinoethoxy)benzophenone (MBoPE), a photoprobe with structural similarities to this compound, successfully identified several target proteins in rat liver. nih.gov

Due to its high specific activity, MBoPE was used to photolabel and subsequently identify four distinct target proteins. nih.gov Three of these proteins were successfully identified via mass spectrometry and sequencing. nih.gov

Table 3: Molecular Targets Identified Using a Benzophenone Photoprobe (MBoPE)

| Molecular Weight (kDa) | Identified Protein | Function |

|---|---|---|

| 49.5 | Microsomal epoxide hydrolase | Involved in the metabolism of xenobiotics. nih.gov |

| 60 | Carboxylesterase (ES10) | Plays a role in detoxification and lipid metabolism. nih.gov |

| 14 | Liver fatty acid binding protein (L-FABP) | Involved in intracellular lipid transport. nih.gov |

This table details the proteins in rat liver that were identified as binding targets for the benzophenone analogue MBoPE. nih.govresearchgate.net

The identification of these proteins confirms that benzophenone derivatives can interact with key players in cellular lipid metabolism and detoxification pathways. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Variations on Reactivity and Photochemistry

The reactivity and photochemical behavior of benzophenone (B1666685) derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. These modifications can alter the electronic distribution, steric environment, and potential for non-covalent interactions, thereby tuning the molecule's properties.

Substituents exert profound electronic effects on the benzophenone core, influencing the energy of its excited states and its photochemical reactivity. bgsu.edunih.gov These effects are generally categorized as inductive and resonance effects.

Methoxy (B1213986) Group : The methoxy group (-OCH₃) at the 2-position is an electron-donating group (EDG) primarily through its resonance effect, where its lone pair of electrons can delocalize into the aromatic ring. libretexts.org This increases electron density, particularly at the ortho and para positions, and can stabilize carbocation intermediates formed during electrophilic reactions. libretexts.org In photochemical reactions, EDGs can influence the energy and character of the triplet excited state, which is often the reactive species for benzophenones. bgsu.edu

Table 1: Influence of Electronic Effects of Substituents on Benzophenone Derivatives

| Substituent Type | Example | Primary Electronic Effect | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | Methoxy (-OCH₃) | Resonance (donating) | Activates the ring, stabilizes ortho/para intermediates. | libretexts.org |

| Electron-Withdrawing Group (EWG) | Halogen (e.g., -Cl) | Inductive (withdrawing) & Resonance (donating) | Deactivates the ring overall but directs ortho/para; can enhance biological potency. | nih.govopenstax.orgdrugbank.com |

The conformation of benzophenone is defined by the dihedral angles (twist angles) of the two phenyl rings relative to the plane of the central carbonyl group. nih.govresearchgate.net This conformation is heavily influenced by steric hindrance from substituents, especially those at the ortho positions.

Amine Moieties : The 2'-morpholinomethyl group is a bulky substituent. Its placement at the ortho position forces the corresponding phenyl ring to twist significantly out of plane with the carbonyl group to minimize steric clash. sci-hub.se This increased twist angle, which can be as large as 83.7° in some ortho-substituted aminobenzophenones, disrupts the π-conjugation between the ring and the carbonyl. nih.govresearchgate.net This conformational change can directly impact the molecule's photochemical properties and its ability to bind to biological targets. sci-hub.seacs.org Sterically hindered amines, characterized by bulky groups around the reactive nitrogen atom, can also exhibit altered reactivity, which influences reaction pathways and loading capacities in various applications. osti.gov In medicinal chemistry, the introduction of an amino group at the ortho position of the benzophenone ring has been identified as a critical factor for increasing growth inhibition in cancer cell lines. nih.gov

Table 2: Effect of Ortho-Substituents on Benzophenone Conformation

| Compound | Ortho-Substituent(s) | Reported Ring Twist Angle (degrees) | Reference |

|---|---|---|---|

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | -OH | 37.85° | nih.govresearchgate.net |

| Unsubstituted Benzophenone (orthorhombic form) | -H | 54° | nih.govresearchgate.net |

| 2-Amino-2',5-dichlorobenzophenone | -NH₂, -Cl | 83.72° | nih.govresearchgate.net |

Hydrogen bonding plays a pivotal role in the activity of many benzophenone derivatives, either through intramolecular interactions that stabilize certain conformations or intermolecular bonds that anchor the molecule to a biological target. nih.gov

Intramolecular H-Bonding : In derivatives like 2-hydroxybenzophenone, a strong intramolecular hydrogen bond forms between the ortho-hydroxyl group and the carbonyl oxygen. frontiersin.org This interaction is key to its excited-state intramolecular proton transfer (ESIPT) properties and can enhance reactivity by increasing the acidity of the donor proton. researchgate.netrsc.org While the 2-methoxy group in the target compound cannot donate a hydrogen bond, the principle highlights the importance of ortho-substituents in creating specific, stabilizing intramolecular interactions.

Intermolecular H-Bonding : The carbonyl oxygen of the benzophenone core is an effective hydrogen bond acceptor. This capability is crucial for biological activity. For instance, molecular modeling of potent 4-aminobenzophenone (B72274) inhibitors of p38 MAP kinase revealed a favorable hydrogen bond between the benzophenone carbonyl group and the backbone NH of the Met-109 residue in the enzyme's active site. drugbank.com This key interaction positions the rest of the molecule correctly within the hydrophobic pocket, highlighting the carbonyl's role as a critical pharmacophore. drugbank.com

Correlation of Structural Features with Biological Activities

Systematic modification of the benzophenone scaffold has led to the discovery of compounds with potent biological activities, particularly as anti-inflammatory agents. drugbank.comnih.gov SAR studies have elucidated the contributions of different structural features to this activity.

In a key study on 4-aminobenzophenones as inhibitors of p38 MAP kinase and the release of pro-inflammatory cytokines (IL-1β and TNF-α), researchers systematically optimized a lead compound. drugbank.com The findings demonstrated that:

The benzophenone carbonyl is essential for activity, acting as a hydrogen bond acceptor with the enzyme. drugbank.com

Substitutions on both phenyl rings are critical. For example, adding a methyl group to one ring and a chloro group to the other dramatically increased potency. drugbank.com The compound (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone emerged as one of the most potent, with IC₅₀ values of 14 nM and 6 nM for the inhibition of IL-1β and TNF-α, respectively. drugbank.com

The analysis of thiazole-containing benzophenone derivatives further showed that the absence of a methoxy group at the C4' position was strongly related to the inhibition of prostaglandin (B15479496) production, a key mechanism in inflammation. nih.govmdpi.com

These studies underscore a direct correlation between specific structural elements—such as the carbonyl group, halogen substituents, and methoxy groups—and the resulting anti-inflammatory activity.

Table 3: SAR of Benzophenone Derivatives as Anti-Inflammatory Agents

| Compound Modification | Observed Effect on Activity | Key Structural Feature | Reference |

|---|---|---|---|

| Addition of ortho-methyl and chloro groups to a 4-aminobenzophenone lead | Potent inhibition of IL-1β (IC₅₀ = 14 nM) and TNF-α (IC₅₀ = 6 nM) | Halogen and alkyl substitutions | drugbank.com |

| Removal of C4'-methoxy group from a thiazole-benzophenone hybrid | Strongly related to inhibition of prostaglandin production | Absence of a specific methoxy group | nih.govmdpi.com |

| Presence of the benzophenone carbonyl group | Essential for hydrogen bonding with p38 MAP kinase active site | Carbonyl as H-bond acceptor | drugbank.com |

Rational Design Principles for Novel Benzophenone Derivatives

The collective SAR and SPR data provide a foundation for the rational design of new benzophenone derivatives with tailored properties. mdpi.com Key principles derived from these investigations include:

Preservation of the Pharmacophore : The benzophenone carbonyl group should be maintained as it often serves as a crucial hydrogen bond acceptor for binding to enzyme active sites. drugbank.comresearchgate.net

Strategic Use of Substituents : Electron-withdrawing groups like halogens and electron-donating groups like methoxy or amino groups can be placed at specific positions on the phenyl rings to modulate electronic properties, enhance binding affinity, and improve metabolic stability. nih.govacs.org

Conformational Control : Ortho-substituents can be used to control the twist angle between the phenyl rings. This can be exploited to orient the molecule into a bioactive conformation that fits optimally into a target's binding pocket. nih.govsci-hub.se

Molecular Hybridization : Combining the benzophenone scaffold with other known pharmacophores, such as a thiazole (B1198619) nucleus, can lead to hybrid molecules with novel or enhanced mechanisms of action, potentially targeting multiple biological pathways simultaneously. nih.govmdpi.com

By applying these principles, researchers can move beyond random screening and systematically engineer novel benzophenone derivatives with a higher probability of possessing desired biological activities. researchgate.netkyoto-u.ac.jp

Conclusions and Future Research Trajectories

Summary of Key Research Findings for 2-Methoxy-2'-morpholinomethyl Benzophenone (B1666685)

A thorough review of publicly available scientific literature indicates a significant lack of specific research focused on the chemical compound 2-Methoxy-2'-morpholinomethyl benzophenone. While the broader class of benzophenone derivatives is extensively studied for a variety of applications, this particular substituted molecule does not appear to have been the subject of dedicated investigation regarding its synthesis, photochemical properties, or potential applications in material science. As a result, a summary of key research findings is not possible at this time. The absence of data for this specific compound highlights a notable gap in the current body of chemical research.

Identification of Knowledge Gaps and Unexplored Avenues

The primary knowledge gap concerning this compound is its fundamental characterization. There is no readily available information on its detailed physicochemical properties, spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry), or crystalline structure.

Key unexplored avenues for this compound include:

Synthesis: While general synthetic routes for benzophenone derivatives are well-established, optimized and specific methodologies for the efficient and regioselective synthesis of this compound have not been reported.

Photochemistry: The photochemical behavior of this compound is entirely unexplored. It is unknown how the combination of the ortho-methoxy and ortho-morpholinomethyl substituents influences the energy levels of its excited states (singlet and triplet states), its quantum yield of intersystem crossing, and its potential as a photoinitiator or photosensitizer.

Material Applications: There are no studies investigating the potential use of this compound in material science. Its efficacy as a UV absorber, a component in photocurable resins, or as a building block for advanced materials remains to be determined.

Biological Activity: The biological properties of this compound have not been investigated. Many benzophenone derivatives exhibit various biological activities, but no such data exists for this compound.

Prospective Research Directions in Synthesis, Photochemistry, and Material Applications

Given the lack of existing research, there are numerous prospective directions for the study of this compound.

Synthesis: Future research could focus on developing an efficient synthetic protocol. A plausible approach would be a multi-step synthesis commencing with a Friedel-Crafts acylation to form the benzophenone core, followed by the introduction of the methoxy (B1213986) and morpholinomethyl groups. The regioselectivity of these reactions would be a key aspect to investigate and optimize.

Photochemistry: A primary research trajectory would be the detailed investigation of its photophysical and photochemical properties. This would involve:

Spectroscopic Analysis: Comprehensive spectroscopic studies to understand its absorption and emission characteristics.

Excited State Dynamics: Time-resolved spectroscopic techniques could be employed to study the lifetimes and decay pathways of its excited states.

Photoinitiating Capability: Research into its effectiveness as a photoinitiator for radical and/or cationic polymerization would be a valuable avenue. This would involve studying its interaction with co-initiators and monomers under UV irradiation.

Material Applications: Prospective research in material applications could explore its use as:

A UV Stabilizer: Investigating its ability to absorb UV radiation and protect polymeric materials from photodegradation.

A Component in Photoresists: Assessing its suitability for use in photolithography and other microfabrication technologies.

A Building Block for Novel Polymers: The functional groups on the molecule could be utilized for incorporation into polymer chains, potentially imparting unique photophysical properties to the resulting materials.

Potential for Advancing Understanding of Benzophenone-Based Systems

The study of this compound holds the potential to contribute significantly to the broader understanding of benzophenone-based systems. The specific substitution pattern of this molecule, with an electron-donating methoxy group and a tertiary amine in the form of a morpholinomethyl group, both at the ortho positions of the two phenyl rings, is of particular interest.

Research into this compound could provide valuable insights into:

Structure-Property Relationships: A detailed study of this molecule would help to elucidate how the interplay between these specific ortho-substituents affects the conformation of the benzophenone core and, consequently, its photophysical properties. The steric and electronic effects of these groups could lead to unique photochemical behavior not observed in other benzophenone derivatives.

Intramolecular Interactions: The proximity of the morpholino nitrogen to the carbonyl group could lead to interesting intramolecular interactions in the ground or excited states, potentially influencing the efficiency of intersystem crossing and the reactivity of the triplet state.

Development of Novel Photoinitiators: The presence of the morpholino group, which can act as a hydrogen donor, suggests that this compound could function as a Type II photoinitiator. A systematic study of its photoinitiation mechanism could lead to the design of more efficient and specialized photoinitiators for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.